REACTION_SMILES
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[CH3:12][N:13]([CH:14]=[O:15])[CH3:16].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:10][CH3:11])[cH:6][cH:7][cH:8][cH:9]1.[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:10][CH3:11])[cH:6][cH:7][c:8]([CH:14]=[O:15])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)cc1C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |